2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide
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Overview
Description
2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole moiety with a tetrahydropyran ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The methylsulfonyl group can be introduced through sulfonation reactions, while the tetrahydropyran ring can be formed via hydrogenation of dihydropyran . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol group.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Scientific Research Applications
2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide involves its interaction with specific molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological pathways . The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide can be compared with other indole derivatives such as:
2-(4-methylsulfonyl phenyl) indole derivatives: These compounds have shown dual antimicrobial and anti-inflammatory activities.
Indole-3-acetic acid: A naturally occurring plant hormone with significant biological activity.
Indole-2-carboxylate derivatives: Known for their antiviral properties.
The uniqueness of this compound lies in its combined indole and tetrahydropyran structure, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C17H23N3O4S |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[4-(methanesulfonamido)indol-1-yl]-N-(oxan-4-ylmethyl)acetamide |
InChI |
InChI=1S/C17H23N3O4S/c1-25(22,23)19-15-3-2-4-16-14(15)5-8-20(16)12-17(21)18-11-13-6-9-24-10-7-13/h2-5,8,13,19H,6-7,9-12H2,1H3,(H,18,21) |
InChI Key |
QOJYPMACXKKZGZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCC3CCOCC3 |
Origin of Product |
United States |
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